1-(1-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-3-(benzo[d][1,3]dioxol-5-ylmethyl)urea
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Description
1-(1-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-3-(benzo[d][1,3]dioxol-5-ylmethyl)urea is a useful research compound. Its molecular formula is C18H19N7O3 and its molecular weight is 381.396. The purity is usually 95%.
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Scientific Research Applications
Synthesis Methodologies
The synthesis of compounds containing triazole, pyridazine, and urea moieties, similar to the one , has been a subject of interest due to their potential biological applications. For instance, Abdelhamid et al. (2012) detailed the synthesis of pyrazolo[5,1-c][1,2,4]triazines and related derivatives, highlighting the versatility of such compounds in synthetic chemistry. The authors utilized reactions of sodium salts of 5-hydroxy-l-benzofuran-2-ylpropenone with diazotized heterocyclic amines and other reagents to synthesize a variety of heterocyclic compounds, including substituted urea derivatives (Abdelhamid, Fahmi, & Alsheflo, 2012).
Molecular Docking and Biological Applications
The exploration of novel pyridine and fused pyridine derivatives for their biological activities has been reported by Flefel et al. (2018), where a series of triazolopyridine derivatives were synthesized and subjected to molecular docking screenings. These compounds exhibited moderate to good binding energies, suggesting potential as therapeutic agents. The research emphasizes the importance of structural diversity in the development of new compounds with potential biological activity (Flefel, El-Sofany, El-Shahat, Naqvi, & Assirey, 2018).
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-ylmethyl)-3-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N7O3/c26-18(19-8-12-1-2-14-15(7-12)28-11-27-14)21-13-5-6-24(9-13)17-4-3-16-22-20-10-25(16)23-17/h1-4,7,10,13H,5-6,8-9,11H2,(H2,19,21,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBJSLAQLTSNGGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NC(=O)NCC2=CC3=C(C=C2)OCO3)C4=NN5C=NN=C5C=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N7O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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